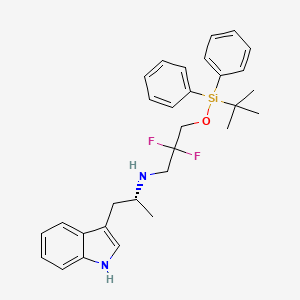
(R)-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine is a complex organic compound that features an indole moiety, a difluoropropanamine group, and a tert-butyldiphenylsilyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine typically involves multiple steps, including the formation of the indole moiety, the introduction of the difluoropropanamine group, and the protection of hydroxyl groups with tert-butyldiphenylsilyl ether. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidation products.
Reduction: The difluoropropanamine group can be reduced to form different amine derivatives.
Substitution: The tert-butyldiphenylsilyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trimethylsilyl chloride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield various indole derivatives, while reduction of the difluoropropanamine group can produce different amine compounds.
Applications De Recherche Scientifique
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the difluoropropanamine group can modulate biological activity through its interactions with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine: Unique due to its combination of indole, difluoropropanamine, and tert-butyldiphenylsilyl ether groups.
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-hydroxy-2,2-difluoropropan-1-amine: Lacks the tert-butyldiphenylsilyl ether group, resulting in different chemical properties.
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((trimethylsilyl)oxy)-2,2-difluoropropan-1-amine: Contains a trimethylsilyl ether group instead of tert-butyldiphenylsilyl ether, leading to different reactivity and stability.
Uniqueness
The uniqueness of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C30H36F2N2OSi |
|---|---|
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoro-N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]propan-1-amine |
InChI |
InChI=1S/C30H36F2N2OSi/c1-23(19-24-20-33-28-18-12-11-17-27(24)28)34-21-30(31,32)22-35-36(29(2,3)4,25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-18,20,23,33-34H,19,21-22H2,1-4H3/t23-/m1/s1 |
Clé InChI |
RIRYABDHMMAVEG-HSZRJFAPSA-N |
SMILES isomérique |
C[C@H](CC1=CNC2=CC=CC=C21)NCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(F)F |
SMILES canonique |
CC(CC1=CNC2=CC=CC=C21)NCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


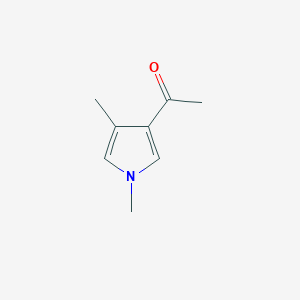
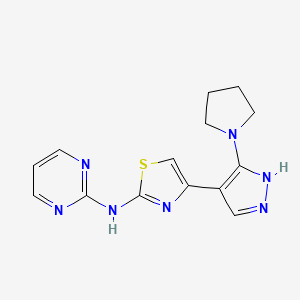
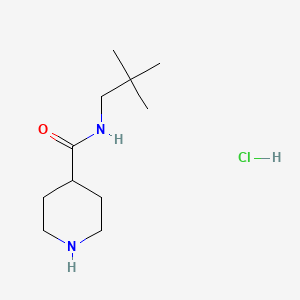
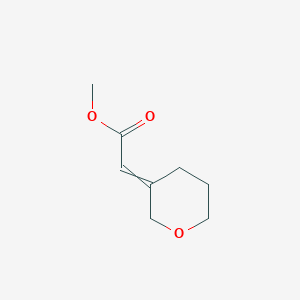
![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)
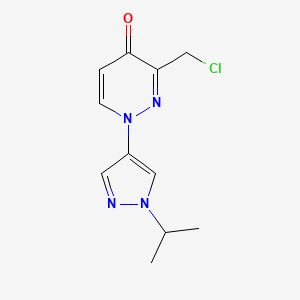
![5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13898216.png)


![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
![5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13898238.png)
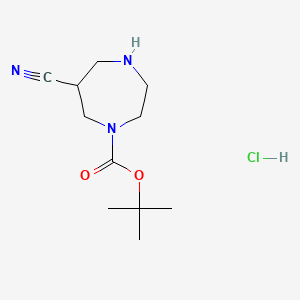
![Acetic acid methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13898251.png)

